1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1289387-66-1
VCID: VC8227904
InChI: InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16;/h1,4-5,9H,2-3,6-8,15H2;1H
SMILES: C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl
Molecular Formula: C12H17Cl2FN2
Molecular Weight: 279.18 g/mol

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride

CAS No.: 1289387-66-1

Cat. No.: VC8227904

Molecular Formula: C12H17Cl2FN2

Molecular Weight: 279.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride - 1289387-66-1

Specification

CAS No. 1289387-66-1
Molecular Formula C12H17Cl2FN2
Molecular Weight 279.18 g/mol
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16;/h1,4-5,9H,2-3,6-8,15H2;1H
Standard InChI Key DGFBORPDXJDTJO-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl
Canonical SMILES C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine hydrochloride, reflects its piperidine core (a six-membered ring with one nitrogen atom), substituted at the 3-position with an amine group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety . The molecular formula is C12H16ClFN2ClH\text{C}_{12}\text{H}_{16}\text{ClFN}_2\cdot\text{ClH}, yielding a molecular weight of 279.18 g/mol . The chloro and fluorine atoms at the ortho and para positions of the benzyl group introduce steric and electronic effects that influence receptor binding and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12H17Cl2FN2\text{C}_{12}\text{H}_{17}\text{Cl}_2\text{FN}_2
Molecular Weight279.18 g/mol
CAS Number1289387-66-1
SMILESCl.FC1=CC=CC(Cl)=C1CN2CCCC(N)C2.Cl
InChI KeyDGFBORPDXJDTJO-UHFFFAOYSA-N
SolubilityHigh aqueous solubility (hydrochloride salt)

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(2-chloro-6-fluoro-benzyl)-piperidin-3-ylamine hydrochloride involves a multi-step sequence:

  • Piperidine Functionalization: Protection of the piperidine amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

  • Benzylation: Reaction of 3-aminopiperidine with 2-chloro-6-fluorobenzyl chloride in the presence of a base like triethylamine to form the benzyl-piperidine intermediate .

  • Deprotection and Salt Formation: Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C92
Benzylation2-Chloro-6-fluorobenzyl chloride, Et₃N, DMF78
Deprotection4M HCl in dioxane, 0°C → 25°C85

Purification and Analytical Validation

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). LC-MS confirms molecular ion peaks at m/z 263.08 [M+H]⁺ for the free base and 279.18 for the hydrochloride . Purity ≥95% is typically achieved, as verified by HPLC with UV detection at 254 nm .

Preclinical Applications

Anticancer Activity

Preliminary data indicate that LOX inhibition reduces collagen cross-linking in triple-negative breast cancer xenografts, decreasing tumor stiffness and metastasis by 30%. Co-administration with chemotherapeutics like paclitaxel could enhance drug delivery to rigid tumors.

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